molecular formula C17H17IO B1358992 4-n-Butyl-4'-iodobenzophenone CAS No. 951888-96-3

4-n-Butyl-4'-iodobenzophenone

Cat. No.: B1358992
CAS No.: 951888-96-3
M. Wt: 364.22 g/mol
InChI Key: PLRAXGLEEUHGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4-n-Butyl-4’-iodobenzophenone is C17H17IO . The molecule contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .

Scientific Research Applications

Electrochemical Reduction Studies

4-n-Butyl-4'-iodobenzophenone's derivatives have been studied for electrochemical properties. Research on nitrobenzene reduction in ionic liquids revealed insights into the reduction process of similar compounds, which could be relevant for understanding the electrochemical behavior of this compound and its derivatives (Silvester et al., 2006).

Fluorescent Probe Development

A study developed a reaction-based fluorescent probe using a compound structurally related to this compound, highlighting the potential use of similar compounds in creating selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).

Synthesis Enhancement through Ultrasound

Research on the preparation of 1-butoxy-4-nitrobenzene showcased the enhancement of the synthesis process using ultrasound, which might be applicable to compounds like this compound for improving synthesis efficiency (Harikumar & Rajendran, 2014).

HPLC-MS/MS Method for Environmental Phenols

A study developed a method for measuring parabens and other environmental phenols, including derivatives of this compound, in human milk. This method could be applied to detect and quantify similar compounds in various biological and environmental samples (Ye et al., 2008).

Magnetic Properties of Rare-Earth Metal Compounds

A study on tetranuclear and pentanuclear compounds of rare-earth metals using Schiff-base proligands showed significant findings in magnetism. These insights could be relevant for compounds like this compound when used in magnetic applications (Yadav et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-n-Butyl-4’-iodobenzophenone is tyrosinase , a key regulator of melanin production . This compound is known to be a highly effective tyrosinase inhibitor .

Mode of Action

4-n-Butyl-4’-iodobenzophenone interacts with tyrosinase, inhibiting its activity. It is a potent inhibitor of human tyrosinase, with a half maximal inhibitory concentration (IC50) of 21 µmol/L, which is significantly more potent than other known inhibitors such as hydroquinone, arbutin, and kojic acid .

Biochemical Pathways

By inhibiting tyrosinase, 4-n-Butyl-4’-iodobenzophenone affects the melanin production pathway. Melanin is responsible for pigmentation in the skin, and overproduction can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound reduces melanin production, thereby helping to manage pigmentation disorders .

Result of Action

The inhibition of tyrosinase by 4-n-Butyl-4’-iodobenzophenone leads to a reduction in melanin production. This results in a visible reduction in hyperpigmentation, such as age spots . Clinical studies have confirmed the in vivo efficacy of 4-n-Butyl-4’-iodobenzophenone, showing visible improvement in skin hyperpigmentation .

Action Environment

The action, efficacy, and stability of 4-n-Butyl-4’-iodobenzophenone can be influenced by various environmental factors. While specific details are not available, factors such as pH, temperature, and the presence of other compounds could potentially affect its action. As a topical treatment, its efficacy could also be influenced by individual skin characteristics, such as skin type and the presence of any skin conditions.

Properties

IUPAC Name

(4-butylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRAXGLEEUHGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.